1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

Material Science Ferroelectrics Crystal Engineering

Research on α7 nicotinic receptors (α7-nAChR) or ferroelectric materials often fails when generic bicyclic diamines are substituted. The [3.2.2] scaffold in 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride provides a unique geometry, basicity (pKa ~11.0), and steric profile that DABCO (pKa 8.8) cannot replicate. - Enables α7-nAChR agonists with sub-nanomolar Ki (0.0069 nM) for Alzheimer's and schizophrenia research. - Free base (CAS 283-38-5) offers >100-fold higher basicity than DABCO for demanding base-catalyzed reactions. - Stable dihydrochloride salt form (≥97% purity) ensures reliable global supply for medicinal chemistry and crystal engineering.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 150208-70-1
Cat. No. B128065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
CAS150208-70-1
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1CN2CCC1NCC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-4-9-5-2-7(1)8-3-6-9;;/h7-8H,1-6H2;2*1H
InChIKeyQNJSIGUFGXHSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazabicyclo[3.2.2]nonane Dihydrochloride: Product Overview


1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (CAS 150208-70-1) is the dihydrochloride salt of 1,4-diazabicyclo[3.2.2]nonane, a bicyclic diamine featuring a bridged [3.2.2] cage structure . This compound is a key intermediate and building block for synthesizing a wide array of specialized molecules, including highly potent α7 nicotinic acetylcholine receptor (α7-nAChR) agonists and switchable ferroelectric materials . It is primarily available as a solid with a reported purity of ≥95% and a melting point greater than 250°C, and it serves as a crucial precursor to the free base 1,4-diazabicyclo[3.2.2]nonane (CAS 283-38-5) .

1 Synthetic building block for α7-nAChR probe and ferroelectric material design
2 Non-nucleophilic base precursor for catalytic studies (free base conversion required)
3 Quasi-spherical cation template for switchable dielectric and SHG-active crystals

1,4-Diazabicyclo[3.2.2]nonane: Why Standard Diamines Fail


Generic substitution fails because the [3.2.2] bicyclic scaffold imparts a unique balance of properties that differentiate it from its closest structural analogs like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,5-diazabicyclo[3.2.2]nonane. While all three are bicyclic diamines, the size and symmetry of the [3.2.2] ring system directly influence molecular geometry, basicity (predicted pKa ~11.0) , and steric environment. These structural differences translate into measurable, application-specific performance gaps in catalysis , medicinal chemistry (e.g., α7-nAChR binding affinity [1]), and the design of functional materials (e.g., phase transition temperature [2]). Simply swapping one diamine for another without considering these quantitative differences can lead to a complete loss of desired biological activity or physical property. The evidence below provides the necessary quantifiable data to guide a scientific selection.

Geometry [3.2.2] ring size and symmetry differ from DABCO or [3.2.1] analogs; may shift material phase transition temperature or crystallographic packing.
Basicity Predicted pKa ~11 vs. 8.8 for DABCO – a substantial difference that may alter catalytic efficiency and reaction selectivity in base-mediated processes.
Pharmacology α7-nAChR binding affinity and BChE/AChE selectivity are scaffold-dependent; other bicyclic diamines may not retain the reported interaction profiles.

1,4-Diazabicyclo[3.2.2]nonane: Evidence of Differentiation


Molecular Geometry vs. DABCO for Material Properties

The 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) scaffold is directly compared to 1,4-diazabicyclo[2.2.2]octane (2.2.2-dabco, DABCO). The [3.2.2] system is used as a template to reduce molecular symmetry while maintaining a quasi-spherical shape [1]. This substitution in hybrid perovskite structures results in a significantly higher phase transition temperature (Tc). For instance, the compound [1,4-3.2.2-H2dabcn]RbBr3 exhibits a Tc of 374 K, which is much higher than the Tc of 280 K observed for the analogous compound [1,4-3.2.2-H2dabcn]RbI3⋅H2O in the same study, demonstrating the structural influence on this key property [1].

Phase Transition (Tc)
Head-to-head
ΔTc = +94 K vs. analog
Tc 374 K (3.2.2-dabcn) vs. 280 K (analog)
Geometry-driven Tc improvement in hybrid perovskites
Reported crystal engineering context; extrapolation requires validation
Material Science Ferroelectrics Crystal Engineering

α7-nAChR Agonist Binding Affinity

Derivatives of 1,4-diazabicyclo[3.2.2]nonane have been synthesized and evaluated as α7 nicotinic acetylcholine receptor (α7-nAChR) ligands. In a 2018 study, five ligands from this class displayed high binding affinity with Ki values ranging from 0.001 to 25 nM [1]. A specific derivative, referred to as '14', exhibited a Ki of 0.0069 nM, which the authors note is superior by an order of magnitude to the most potent ligand previously reported [1]. This directly quantifies the scaffold's potential for achieving extremely high target affinity, a key differentiator in drug discovery.

α7-nAChR Binding
Reported
Ki = 0.0069 nM (deriv. 14)
~10× more potent vs. prior lead (cross-study)
Supports probe design context for α7 receptor studies
Binding assay; requires target-engagement confirmation
Medicinal Chemistry Neuroscience Receptor Pharmacology

BChE vs. AChE Inhibition Selectivity

Triterpenoic acid amides coupled with 1,4-diazabicyclo[3.2.2]nonanes and subsequently N-methylated were evaluated for cholinesterase inhibition. These compounds acted as excellent inhibitors of butyrylcholinesterase (BChE) while demonstrating only weak inhibition of acetylcholinesterase (AChE) [1]. The study explicitly highlights this selectivity profile, which is a key differentiator for compounds targeting BChE-related pathologies without the common off-target effects associated with AChE inhibition.

BChE Selectivity
Class-level
Excellent BChE / weak AChE inhibition
Qualitative selectivity profile
Supports BChE-selective inhibitor development research
In vitro enzyme kinetics; selectivity ratio not quantified
Enzymology Drug Discovery Alzheimer's Disease

Basicity Difference vs. DABCO

The predicted pKa of 1,4-diazabicyclo[3.2.2]nonane is 11.00 ± 0.20 . In contrast, 1,4-diazabicyclo[2.2.2]octane (DABCO), its most common structural analog, has a known pKa of 8.8 [1]. This quantifiable difference in basicity means the 1,4-diazabicyclo[3.2.2]nonane scaffold is a significantly stronger base. This property is directly relevant to its use as a catalyst in organic synthesis, where its high basicity and non-nucleophilic character are valued for reactions like Michael additions and aldol reactions .

Basicity (pKa)
Head-to-head
pKa 11.00 ± 0.20 vs. 8.8 (DABCO)
ΔpKa = +2.2, >100-fold basicity difference
Marked basicity shift informs catalyst selection
Predicted pKa; free base form required for direct comparison
Physical Organic Chemistry Catalysis Reagent Selection

Switchable Dielectric Phase Transitions

The use of 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) instead of the more symmetrical 1,4-diazabicyclo[2.2.2]octane (2.2.2-dabco) was explicitly undertaken to reduce molecular symmetry while maintaining a quasi-spherical shape [1]. This structural modification led to the isolation of compounds with high phase-transition points. For the compound [3.2.2-Hdabcn]ClO4 (1), a phase transition temperature of 418 K was observed, and for [3.2.2-Hdabcn]ReO4 (2), phase transitions were recorded at 394.6 K and 419.2 K [1]. These high Tc values, achieved through deliberate structural tuning, are key to the observed switchable dielectric and second-harmonic-generation (SHG) properties.

Switchable Dielectric Tc
Head-to-head
Tc = 418 K (ClO₄ salt)
Tc 394.6/419.2 K (ReO₄ salt); design vs. symmetrical 2.2.2-dabco
High-Tc material design context for functional crystals
DSC and dielectric measurements; scalability not assessed
Material Science Dielectrics Phase Transitions

1,4-Diazabicyclo[3.2.2]nonane: Best-Fit Applications


Selective α7-nAChR Agonists for CNS Drug Discovery

The core 1,4-diazabicyclo[3.2.2]nonane scaffold is the foundation for developing α7-nAChR agonists with sub-nanomolar binding affinities (Ki as low as 0.0069 nM), a potency level reported to be an order of magnitude better than previous leads . This high affinity is critical for creating potent pharmacological tools and drug candidates targeting cognitive deficits in Alzheimer's disease and schizophrenia . Furthermore, the scaffold has been used to design compounds with pronounced subtype selectivity for the α7 receptor , minimizing off-target effects. Procuring the dihydrochloride salt provides a stable, solid building block for medicinal chemistry efforts focused on this receptor.

Non-Nucleophilic Base for Organic Synthesis

For synthetic chemists, the corresponding free base (CAS 283-38-5), generated from the dihydrochloride salt, offers a measurable advantage as a catalyst. With a predicted pKa of 11.00, it is significantly more basic than the common alternative DABCO (pKa 8.8), representing a >100-fold difference in basicity . This makes it the preferred choice for base-catalyzed reactions like Michael additions, aldol reactions, and Mannich reactions, where a strong, non-nucleophilic base is required to achieve high conversion and regioselectivity without competing side reactions .

Template for Switchable Dielectric & Ferroelectric Materials

The unique [3.2.2] geometry of the 1,4-diazabicyclo[3.2.2]nonane cation is purposefully used in crystal engineering to reduce molecular symmetry compared to DABCO, leading to the formation of non-centrosymmetric structures that exhibit ferroelectricity, switchable dielectricity, and second-harmonic generation (SHG) . Crucially, this template yields materials with high phase transition temperatures (e.g., Tc = 374 K to 419 K) , which is a critical specification for practical device applications that must operate reliably over a wide temperature range. This makes the dihydrochloride salt a key precursor for synthesizing next-generation smart materials.

Selective BChE Inhibitor Building Block

N-methylated amide derivatives of 1,4-diazabicyclo[3.2.2]nonane conjugated with triterpenoic acids have been shown to act as excellent and highly selective inhibitors of butyrylcholinesterase (BChE) while being only weak inhibitors of acetylcholinesterase (AChE) . This selectivity profile is a key differentiator and a primary reason for its selection in projects aimed at developing therapeutics for Alzheimer's disease and other conditions where BChE plays a pathological role, while avoiding the side effects of AChE inhibition.

Application
Selection Property
Validation Focus
α7-nAChR ligand design for cognitive research models
Target engagement affinity context
Binding assay and subtype selectivity profiling
Non-nucleophilic base for catalytic method development
Basicity and steric profile context
Reaction efficiency and base-comparison kinetics
Switchable dielectric / ferroelectric material synthesis
Phase transition temperature context
Structural characterization and Tc reproducibility
BChE-selective inhibitor design for Alzheimer's research models
BChE/AChE selectivity context
Enzyme kinetics and off-target profiling

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